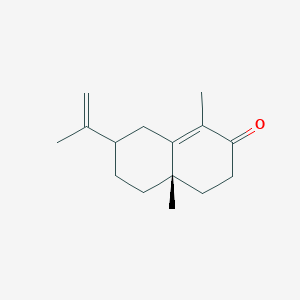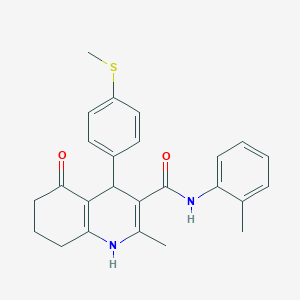![molecular formula C33H31N5O2 B14787656 N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B14787656.png)
N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a pyridine ring, and an indolizine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. The synthetic route typically includes:
Preparation of 4,6-dimethylpyridin-2-yl piperazine: This involves the reaction of 4,6-dimethylpyridine with piperazine under specific conditions to form the desired intermediate.
Synthesis of the indolizine moiety: The indolizine component is synthesized through a series of reactions involving the formation of the indolizine ring system.
Coupling reactions: The final step involves coupling the prepared intermediates using appropriate reagents and conditions to form the target compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research can focus on its interactions with various biological targets and its potential effects on different physiological processes.
Chemical Biology: The compound can be used as a tool to study various biochemical pathways and mechanisms.
Industrial Applications: Its unique chemical properties may make it useful in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved would depend on the specific biological context and require further research to elucidate.
Comparaison Avec Des Composés Similaires
N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can be compared with other similar compounds, such as:
N-(4-(4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl)phenyl)-2-(1,5-dimethyl-3-phenyl-1H-pyrrol-2-yl)-2-oxoacetamide: This compound shares a similar core structure but differs in the substituents on the aromatic rings.
N-(4-(4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: Another structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C33H31N5O2 |
|---|---|
Poids moléculaire |
529.6 g/mol |
Nom IUPAC |
N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide |
InChI |
InChI=1S/C33H31N5O2/c1-23-20-24(2)34-30(21-23)37-18-16-36(17-19-37)27-13-11-26(12-14-27)35-33(40)32(39)31-29(25-8-4-3-5-9-25)22-28-10-6-7-15-38(28)31/h3-15,20-22H,16-19H2,1-2H3,(H,35,40) |
Clé InChI |
VUXZPSOVNGVLQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(=O)C4=C(C=C5N4C=CC=C5)C6=CC=CC=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


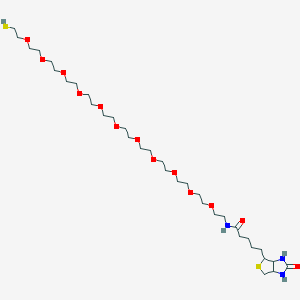
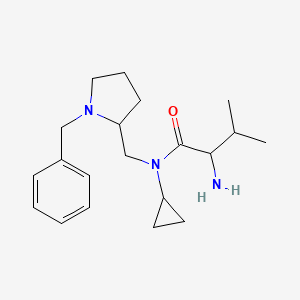
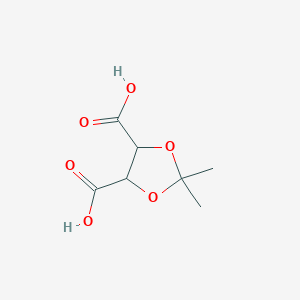
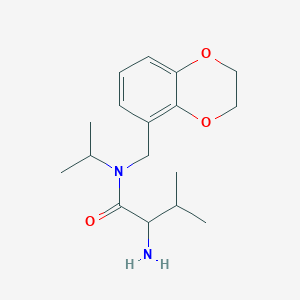
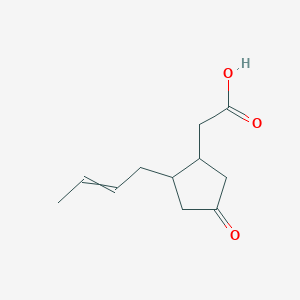

![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14787617.png)
![1-[4-Ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14787625.png)
![7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14787629.png)

![(3AR,7AS)-5-(Benzyloxycarbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14787635.png)

